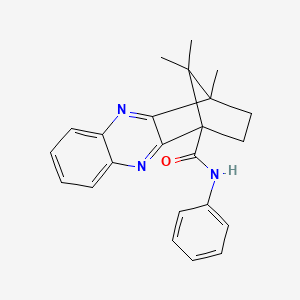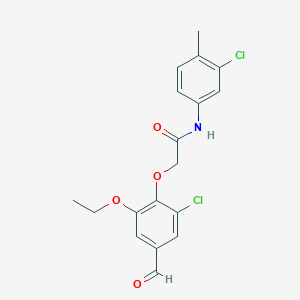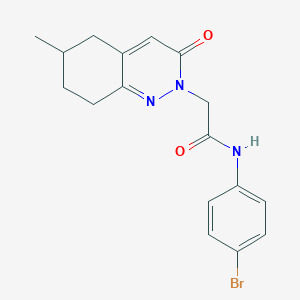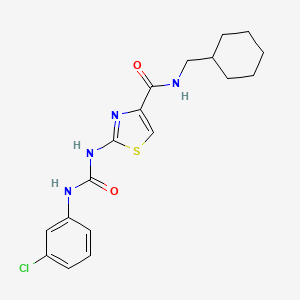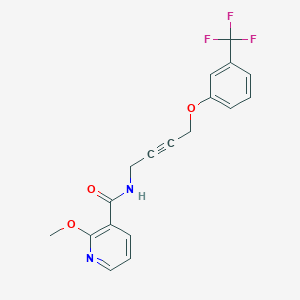![molecular formula C18H20N4O3S B2836767 2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol CAS No. 1226446-67-8](/img/structure/B2836767.png)
2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol” is a complex organic molecule. It contains several functional groups including an isopropoxyphenyl group, a 1,2,4-oxadiazole ring, a sulfanyl group, and a pyrimidinol ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the pyrimidinol ring are likely to contribute significantly to the compound’s properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The presence of the oxadiazole and pyrimidinol rings could make it reactive towards electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar oxadiazole and pyrimidinol rings could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Agents
Research has shown that compounds structurally related to 2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol have been investigated for their potential as antibacterial and antifungal agents. Specifically, novel structures derived from related scaffolds have displayed potent activity against the gastric pathogen Helicobacter pylori, with low minimal inhibition concentration (MIC) values against various clinically relevant strains, including those resistant to metronidazole or clarithromycin. These compounds have shown selective activity, being almost inactive against a wide range of other commensal or pathogenic microorganisms, indicating their potential for targeted antibacterial therapy without disturbing the beneficial microbiota (Carcanague et al., 2002).
Metal Ion Removal Applications
Further research has been conducted on polyimides containing oxadiazole and pyridine moieties for the removal of metal ions from aqueous solutions. These polymers, based on aromatic diamines similar in structure to the subject compound, have demonstrated significant capability in the adsorption and removal of Co(II) and Ni(II) ions. Their thermal stability and solubility in various solvents make them particularly useful for environmental applications in treating contaminated water (Mansoori & Ghanbari, 2015).
Insecticidal and Antibacterial Potential
Compounds incorporating the pyrimidinyl moiety have been explored for their insecticidal and antibacterial properties. Pyrimidine-linked pyrazole derivatives, for instance, were synthesized and evaluated for their activity against certain insects and microorganisms. This research indicates the broad spectrum of biological activities that can be associated with such chemical structures, including potential applications in agriculture and healthcare (Deohate & Palaspagar, 2020).
Pharmaceutical Applications
The structure of interest shares similarities with compounds that have been investigated for their pharmaceutical applications, including anticancer properties. Substituted 1,3,4-oxadiazolyl tetrahydropyridines, for example, have been synthesized and studied for their anti-cancer activities, showcasing the potential of such compounds in developing new therapeutic agents (Redda & Gangapuram, 2007).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4,5-dimethyl-2-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-10(2)24-14-7-5-13(6-8-14)16-20-15(25-22-16)9-26-18-19-12(4)11(3)17(23)21-18/h5-8,10H,9H2,1-4H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKQFDIGXSLIQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC2=NC(=NO2)C3=CC=C(C=C3)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5,6-dimethyl-4-pyrimidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B2836685.png)
![3-{[(2-Ethylphenyl)amino]methyl}benzoic acid](/img/structure/B2836687.png)
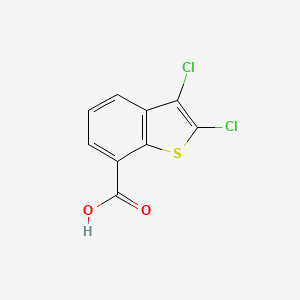
![tert-Butyl (1R,2S,5S)-rel-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2836689.png)


![(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B2836695.png)
